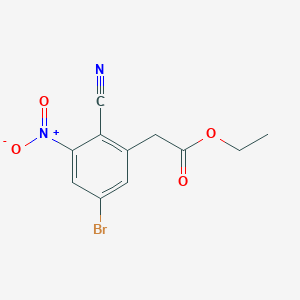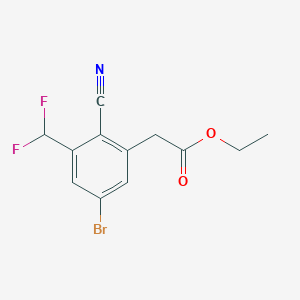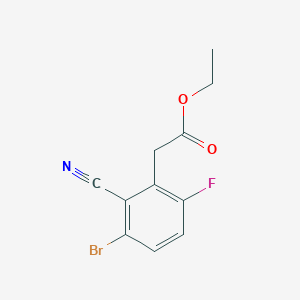
Ethyl 3-bromo-4-cyano-5-nitrophenylacetate
Descripción general
Descripción
Ethyl 3-bromo-4-cyano-5-nitrophenylacetate (EB-CNP) is an organic compound that has been used in scientific research for over 40 years. It is a highly reactive compound that has been used in a variety of applications, including drug delivery, biochemistry, and biopharmaceuticals. EB-CNP has been studied extensively in order to determine its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-4-cyano-5-nitrophenylacetate has been used in a variety of scientific research applications, including drug delivery, biochemistry, and biopharmaceuticals. Specifically, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate has been used in drug delivery systems to increase the solubility and bioavailability of drugs, as well as to increase their stability. In biochemistry, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate has been used to study the structure and function of proteins, as well as to study the structure and function of DNA. In biopharmaceuticals, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study drug-drug interactions.
Mecanismo De Acción
The mechanism of action of Ethyl 3-bromo-4-cyano-5-nitrophenylacetate is not fully understood. However, it is believed that Ethyl 3-bromo-4-cyano-5-nitrophenylacetate interacts with proteins and DNA through covalent bonding. Specifically, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate is believed to form covalent bonds with the amino acid residues of proteins, as well as with the nucleotide bases of DNA. These covalent bonds are believed to be responsible for the increased solubility and bioavailability of drugs, as well as for the increased stability of proteins and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-4-cyano-5-nitrophenylacetate are not fully understood. However, it is believed that Ethyl 3-bromo-4-cyano-5-nitrophenylacetate affects the function of proteins and DNA in a number of ways. Specifically, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate is believed to affect the structure and function of proteins by altering the folding and conformation of proteins, as well as by altering their stability. Additionally, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate is believed to affect the structure and function of DNA by altering the base pairing of DNA strands, as well as by altering the stability of DNA strands.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using Ethyl 3-bromo-4-cyano-5-nitrophenylacetate in laboratory experiments is that it is highly reactive and can be used to study the structure and function of proteins and DNA. Additionally, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate is relatively inexpensive and easy to obtain. However, there are some limitations to using Ethyl 3-bromo-4-cyano-5-nitrophenylacetate in laboratory experiments. Specifically, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate can be toxic if not handled properly, and it can react with other compounds, which can interfere with experiments.
Direcciones Futuras
There are a number of potential future directions for the use of Ethyl 3-bromo-4-cyano-5-nitrophenylacetate in scientific research. Specifically, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate could be used to study the structure and function of proteins and DNA in greater detail, as well as to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate could be used to develop drug delivery systems that are more efficient and effective. Finally, Ethyl 3-bromo-4-cyano-5-nitrophenylacetate could be used to study the effects of environmental pollutants on proteins and DNA.
Propiedades
IUPAC Name |
ethyl 2-(3-bromo-4-cyano-5-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-7-3-9(12)8(6-13)10(4-7)14(16)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDACPFSTNPESHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-cyano-5-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















